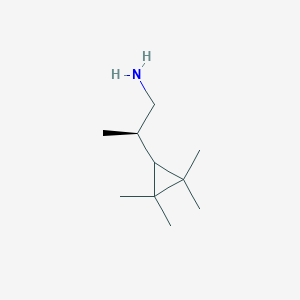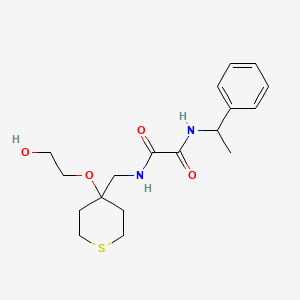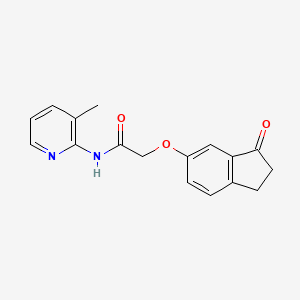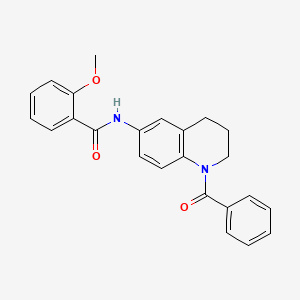
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a chiral amine compound characterized by a cyclopropyl ring with four methyl groups and a propan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of a cyclopropyl ketone with a methylating agent to introduce the tetramethyl groups, followed by reductive amination to introduce the amine functionality. The reaction conditions often involve the use of strong bases and reducing agents under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines. Substitution reactions can result in various amide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine
- (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)butan-1-amine
- (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine
Uniqueness
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the tetramethylcyclopropyl group. This structural feature imparts distinct physical and chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Propriétés
IUPAC Name |
(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPCMJMBGNPKK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2548074.png)
![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)

![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B2548081.png)


![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![N-{4-[(4-METHOXY-2-PHENYLQUINOLIN-6-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B2548088.png)
![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/new.no-structure.jpg)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)
